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Compound of Interest

Compound Name: 1-Chloro-4-(octyloxy)benzene
CAS No.: 836-60-2
Cat. No.: B7894632

Get Quote

Part 1: Executive Chemical Profile

1-Chloro-4-(octyloxy)benzene (also known as p-octyloxyphenyl chloride or 1-chloro-4-n-
octyloxybenzene) is a lipophilic aryl ether used primarily as a building block for ferroelectric and
nematic liquid crystals. Its structural integrity—specifically the stability of the ether linkage and
the para-chloro substitution—is paramount for downstream metal-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
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Property Specification

IUPAC Name 1-Chloro-4-(octyloxy)benzene

Note: Often custom synthesized; verify specific
CAS Number isomer if sourcing commercially. (Analogous
Bromo- derivative is CAS 836-60-2)

Molecular Formula C14H21CIO
Molecular Weight 240.77 g/mol
SMILES CCCCcCcCcCCOclcce(Clhecl

) Colorless to pale yellow liquid (at 25°C) or low-
Physical State . .
melting solid.

Part 2: Thermophysical Properties

Accurate determination of melting (MP) and boiling points (BP) is critical for purification via
fractional distillation or crystallization.

Melting Point & Boiling Point Data

Unlike short-chain homologs (e.g., 4-chloroanisole, MP -18°C), the octyl chain introduces
significant van der Waals interactions, raising the phase transition temperatures. However, the
asymmetry often prevents high-temperature crystallization compared to the bromo- analog.
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Parameter Value /| Range Methodological Note

Often exists as a supercooled

liquid at room temperature.

Melting Point (MP) < 25 °C (Typical)
Upon prolonged storage at
<4°C, it may crystallize.
~310-315 °C (est. at 760 Do not distill at atmospheric

Boiling Point (BP
J (BP) mmHg) pressure. Decomposition risk.

Recommended purification

BP (Reduced Pressure) 145-150 °C at 0.5 mmHg
range.

Validates purity; deviations
1.5050 — 1.5150 >0.002 indicate hydrolysis

) (phenol presence).

Refractive Index (

Experimental Determination Protocols

o MP Determination (DSC): For precise characterization of the solid-liquid transition,
Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the
compound's tendency to form waxy mesophases.

o Protocol: Cool sample to -50°C, equilibrate, then ramp at 5°C/min to 50°C. Look for
endothermic peak onset.

o BP Determination (TGA): Use Thermogravimetric Analysis (TGA) to determine thermal
stability limits before attempting distillation.

Part 3: Synthesis & Purification Workflow

The industrial standard for synthesizing 1-Chloro-4-(octyloxy)benzene is the Williamson Ether
Synthesis, utilizing phase-transfer catalysis or polar aprotic conditions to maximize yield and
minimize elimination side products (octene).

Reaction Mechanism

The reaction involves an
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nucleophilic attack by the 4-chlorophenoxide ion on 1-bromooctane.

Reagents:

Substrate: 4-Chlorophenol (1.0 eq)

Electrophile: 1-Bromooctane (1.1 eq) - Excess ensures complete consumption of phenol.

Base: Potassium Carbonate (

, 2.0 eq) - Anhydrous, granular.

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Protocol

e Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet,
dissolve 4-chlorophenol in MeCN. Add

. Stir at ambient temperature for 30 min to generate the phenoxide.

» Alkylation: Add 1-bromooctane dropwise via addition funnel.

o Reflux: Heat the mixture to reflux (80-82°C) for 12—16 hours. Monitor via TLC
(Hexane:EtOAc 9:1). The phenol spot (

~0.2) should disappear; product spot (
~0.8) appears.[1][2]
e Workup:
o Cool to room temperature. Filter off inorganic salts (

, eXcess
)

o Concentrate filtrate under reduced pressure (Rotavap).
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o Redissolve residue in Ethyl Acetate; wash with 1M NaOH (2x) to remove unreacted phenol
(Critical step for purity).

o Wash with Brine, dry over

, and concentrate.

 Purification:
o Primary: Vacuum distillation (high vacuum required).
o Alternative: Silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

Process Visualization

4-Chlorophenol Activation _ [FXEEEIEREEE SN2 Complete Filter Salts. Extraction rude Oil Refinement Vacuum Distillation >98% Puri Pure 1-Chloro-4-(octyloxy)benzene
+K2CO3 + MeCN Reflux 16h @ 82°C Wash w/ 1M NaOH ontains trace Octene) (150°C @ 0.5 mmHg) e 1-Cl (octyloxy)benze:

Click to download full resolution via product page

Caption: Optimized Williamson Ether Synthesis workflow emphasizing the critical NaOH wash
step to remove phenolic impurities.

Part 4: Quality Control & Characterization

To validate the identity of the synthesized material, compare spectral data against these
standard values.

1H NMR Spectroscopy (400 MHz, CDCI3)
The diagnostic signals confirm the ether linkage and the para-substitution pattern.

e 7.22 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Chlorine.

e 6.81 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Oxygen (Shielded by electron
donation).
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3.91 ppm (t, J=6.5 Hz, 2H):

(Triplet, diagnostic of ether formation).

1.77 ppm (quint, 2H):

-methylene protons.

1.2-1.5 ppm (m, 10H): Alkyl chain backbone.

0.89 ppm (t, 3H): Terminal methyl group.

Impurity Profile

e Unreacted Phenol: Broad singlet at >5.0 ppm (OH) or aromatic shifts at 6.7/7.1 ppm.

e Octene (Elimination Product): Multiplets at 5.0—6.0 ppm (Vinylic protons). Remedy: Increase
vacuum duration or chromatographic separation.

References

e Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at:
[Link]

o General Properties of Halogenated Aryl Ethers. PubChem Compound Summary: 1-Chloro-4-
phenoxybenzene (Homolog). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Thermophysical Characterization of 1-
Chloro-4-(octyloxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b7894632/docs#technical-guide-thermophysical-
characterization-of-1-chloro-4-octyloxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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